Barium perchlorate hydrate molecular structure
Barium perchlorate hydrate molecular structure
An In-Depth Technical Guide to the Molecular Structure of Barium Perchlorate Hydrate
Abstract
Barium perchlorate, a potent oxidizing agent with the formula Ba(ClO₄)₂, exhibits a fascinating and complex structural chemistry, largely dictated by its hydration state. This technical guide provides a comprehensive examination of the molecular architecture of barium perchlorate, with a primary focus on its most extensively characterized hydrated form, barium perchlorate trihydrate (Ba(ClO₄)₂·3H₂O), and its anhydrous counterpart. We will delve into the intricate coordination environment of the barium cation, the geometry of the perchlorate anion, and the pivotal role of water molecules in stabilizing the crystal lattice through extensive hydrogen bonding. This document synthesizes crystallographic data with practical, field-proven insights, offering researchers, scientists, and drug development professionals a detailed understanding of the compound's structural characteristics. Methodologies for structural determination and safe handling are also presented to provide a holistic and actionable resource.
Introduction: The Significance of Barium Perchlorate
Barium perchlorate is a white crystalline solid recognized primarily for its powerful oxidizing properties, which has led to its application in pyrotechnics and as a component in explosive emulsions.[1][2] Beyond these traditional uses, its high solubility in water and ability to form complexes have garnered interest in other scientific domains.[1] For instance, it has been shown to form complexes with fluoroquinolone antibiotics, potentially increasing their solubility and uptake efficiency.[1]
The functionality and stability of barium perchlorate are intrinsically linked to its molecular structure, which varies significantly between its anhydrous and hydrated forms. Understanding these structural nuances is critical for controlling its reactivity, ensuring its safe handling, and exploring novel applications, particularly in fields like materials science and drug development where precise molecular architecture is paramount. This guide focuses on elucidating the crystallographic and molecular details of these structures.
The Spectrum of Hydration: From Anhydrous to Trihydrate
Barium perchlorate is hygroscopic and commonly exists in hydrated forms.[2][3] The degree of hydration can be controlled through specific preparation and drying methods.
-
Barium Perchlorate Trihydrate (Ba(ClO₄)₂·3H₂O): This is a stable, well-characterized hydrate whose structure has been resolved with high precision using single-crystal X-ray crystallography.[1][4]
-
Monohydrate and Dihydrate Forms: A dihydrate can be produced by recrystallization and drying to a constant weight, while further drying over sulfuric acid can yield the monohydrate.[1] The thermal decomposition of the trihydrate in a vacuum also proceeds through these lower hydrates before reaching the anhydrous state.[5]
-
Anhydrous Barium Perchlorate (Ba(ClO₄)₂): The anhydrous form is typically obtained by heating the hydrated salt under vacuum to prevent hydrolysis.[3][5][6] Its crystal structure, distinct from the hydrated forms, was unknown until determined from laboratory X-ray powder diffraction data.[3][7]
The transition between these forms is critical, as the presence of water in the crystal lattice fundamentally alters the coordination environment and overall molecular arrangement.
Core Molecular Structure: Barium Perchlorate Trihydrate (Ba(ClO₄)₂·3H₂O)
The trihydrate is the most illustrative example of the compound's hydrated structure, revealing a complex and elegant interplay of ionic and hydrogen bonds.
Crystallographic Data
The structural parameters for Ba(ClO₄)₂·3H₂O have been precisely determined, providing a solid foundation for understanding its molecular geometry.[4]
| Parameter | Value |
| Crystal System | Hexagonal |
| Space Group | P6₃/m |
| a, b (Å) | 7.277 |
| c (Å) | 9.656 |
| Formula Units (Z) | 2 |
| Volume (ų) | 442.9 |
| Calculated Density | 2.93 g/cm³ |
The Barium Coordination Sphere: A Distorted Icosahedron
The central barium ion (Ba²⁺) is the organizing center of the structure. It is coordinated by a total of twelve oxygen atoms in a configuration best described as a distorted icosahedron.[1][4][8] This high coordination number is characteristic of the large ionic radius of barium.
The coordination sphere is composed of:
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Six oxygen atoms from water molecules at a distance of approximately 2.919 Å.[4]
-
Six oxygen atoms from perchlorate anions at a slightly greater distance of about 3.026 Å.[4]
This arrangement creates a complex, highly symmetric environment around the central cation, which is crucial for the stability of the crystal.
The Perchlorate Anion Geometry
In an unperturbed state, the perchlorate (ClO₄⁻) anion assumes a regular tetrahedral geometry. However, in the Ba(ClO₄)₂·3H₂O lattice, this tetrahedron is slightly distorted.[1][4] This distortion is a direct consequence of the extensive hydrogen bonding network within the crystal. The average chlorine-oxygen (Cl-O) bond length is 1.433 Å.[1][4]
The Crucial Role of Hydrogen Bonding
The water molecules are not passive occupants of the crystal lattice; they are integral to its structure, acting as bridges that link the perchlorate anions. This extensive hydrogen bonding network is responsible for the slight distortion of the perchlorate tetrahedra.[1]
The bonding arrangement is highly specific:
-
Each "axial" oxygen of a perchlorate ion is hydrogen-bonded to three water molecules.[1][4]
-
Each "trigonal" oxygen of a perchlorate ion is hydrogen-bonded to two water molecules.[1]
Conversely, each water molecule is hydrogen-bonded to six different perchlorate ions.[4] This intricate web of interactions creates a robust and stable three-dimensional structure.
Visualization of the Ba²⁺ Coordination Environment
The following diagram illustrates the distorted icosahedral coordination of the central barium ion by oxygen atoms from both water molecules and perchlorate anions.
Caption: Distorted icosahedral coordination of Ba²⁺ in Ba(ClO₄)₂·3H₂O.
The Anhydrous State: Ba(ClO₄)₂
Removal of the water of hydration results in a complete rearrangement of the crystal structure into a novel and unique architecture.[3][6]
Crystallographic Data
The anhydrous form adopts a different crystal system and space group compared to the trihydrate.[3][6][7]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Fddd |
| a (Å) | 10.923 |
| b (Å) | 19.347 |
| c (Å) | 7.644 |
| Formula Units (Z) | 8 |
| Volume (ų) | 1614.5 |
A 3D Polyhedral Network
The structure of anhydrous Ba(ClO₄)₂ is best described as a three-dimensional polyhedral network.[6] This network is constructed from the corner- and edge-sharing of two fundamental building blocks:
-
BaO₁₂ Polyhedra: As in the hydrate, the barium ion maintains a 12-coordinate environment.
-
ClO₄ Tetrahedra: The perchlorate anions link these polyhedra.
In this intricate framework, each BaO₁₂ polyhedron shares corners with eight ClO₄ tetrahedra and shares edges with two other ClO₄ tetrahedra.[3][6][7] This creates a densely packed and rigid solid-state structure, fundamentally different from the hydrogen-bonded lattice of the trihydrate.
Experimental Determination of Molecular Structure
Principle Technique: Single-Crystal X-ray Diffraction
The definitive method for determining the atomic-level structure of crystalline solids like barium perchlorate trihydrate is single-crystal X-ray diffraction (SC-XRD). This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and the determination of the unit cell and space group.[4] For materials like anhydrous barium perchlorate, where growing a suitable single crystal is difficult, structure determination from high-resolution X-ray powder diffraction (XRPD) data is a powerful alternative.[3][6]
Protocol: Dehydration of Barium Perchlorate Hydrate for Anhydrous Structure Analysis
The preparation of a pure anhydrous sample is a critical prerequisite for its structural analysis. The following protocol is a self-validating system, as the success of the dehydration can be confirmed by the resulting diffraction pattern, which should be free of peaks corresponding to any hydrated phases.
Objective: To prepare anhydrous Ba(ClO₄)₂ from a hydrated precursor for structural analysis by XRPD.
Causality: Heating under vacuum is essential. Heating in air can lead to hydrolysis of the perchlorate, while the vacuum facilitates the efficient removal of water molecules from the crystal lattice at a temperature below the decomposition point of the anhydrous salt.[1][5]
Methodology:
-
Sample Preparation: Thoroughly grind a sample of hydrated barium perchlorate (Ba(ClO₄)₂·xH₂O) in an agate mortar to ensure uniform particle size and efficient dehydration.
-
Containment: Place the ground powder into the bottom of a fused-silica tube. Seal the open end of the tube with a rubber septum.
-
Vacuum Setup: Insert the tube into a tube furnace, ensuring the sample is at the thermal center. Connect the tube to a vacuum pump by inserting a needle through the septum.
-
Dehydration: Begin continuous vacuum pumping. Heat the sample at a controlled rate (e.g., 4 K/min) to a final temperature of 423 K (150 °C).
-
Isothermal Hold: Maintain this temperature under continuous vacuum for a minimum of 6 hours to ensure complete removal of all water of hydration.[3][6]
-
Cooling and Handling: After the hold time, turn off the furnace and allow the sample to cool to room temperature under vacuum. The resulting anhydrous powder is highly hygroscopic and should be handled in a dry atmosphere (e.g., a glovebox) to prevent rehydration before analysis.[3]
Safety and Handling Considerations
Barium perchlorate, in all its forms, demands careful handling due to its dual hazards.
-
Strong Oxidizer: It is noncombustible but will accelerate the burning of combustible materials.[9] It should be stored away from organic materials, reducing agents, and powdered metals.[2] Reflux heating with alcohols can form highly explosive perchlorate esters.[9]
-
Toxicity: Like other soluble barium compounds, it is toxic if ingested. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. In case of exposure, seek immediate medical attention, alerting medical personnel to the possibility of barium poisoning.[9]
Conclusion
The molecular structure of barium perchlorate is highly dependent on its state of hydration. The trihydrate, Ba(ClO₄)₂·3H₂O, features a distorted icosahedral coordination sphere around the central barium ion, with a crystal lattice stabilized by an extensive and intricate network of hydrogen bonds. In contrast, the anhydrous form, Ba(ClO₄)₂, adopts a completely different orthorhombic structure characterized by a rigid three-dimensional network of corner- and edge-sharing BaO₁₂ polyhedra and ClO₄ tetrahedra. A thorough understanding of these distinct structural motifs, determined through techniques like X-ray diffraction, is essential for the safe handling, rational application, and future development of materials based on this versatile compound.
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Lee, J., Kang, J., & Hong, S. T. (2015). Crystal structure of barium perchlorate anhydrate, Ba(ClO4)2, from laboratory X-ray powder data. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), 588–591. [Link]
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Gallucci, J. C., & Gerkin, R. E. (1988). Structure of barium perchlorate trihydrate. Acta Crystallographica Section C: Crystal Structure Communications, 44(11), 1873-1876. [Link]
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Lee, J., Kang, J., & Hong, S. T. (2015). Crystal structure of barium perchlorate anhydrate, Ba(ClO4)2, from laboratory X-ray powder data. PubMed. [Link]
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Ramaseshan, S., & Mani, N. (1960). The crystal structure of barium Perchlorate trihydrate Ba(ClO4)2 · 3H2O and the crystal coordination of Ba++ Ion. Zeitschrift für Kristallographie - Crystalline Materials. [Link]
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Lee, J., Kang, J., & Hong, S. T. (2015). Crystal structure of barium perchlorate anhydrate, Ba(ClO4)2, from laboratory X-ray powder data. ResearchGate. [Link]
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